molecular formula C27H23N5O3S B10885758 2-[2-({[5-(benzyloxy)-1H-indol-3-yl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide

2-[2-({[5-(benzyloxy)-1H-indol-3-yl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide

Cat. No.: B10885758
M. Wt: 497.6 g/mol
InChI Key: QKDWYGMBHIGSLG-MUFRIFMGSA-N
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Description

2-[2-({[5-(benzyloxy)-1H-indol-3-yl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-[2-({[5-(benzyloxy)-1H-indol-3-yl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide involves multiple steps. The initial step typically includes the formation of the indole nucleus, followed by the introduction of the benzyloxy group. The subsequent steps involve the formation of the thiazolidinone ring and the attachment of the phenylacetamide group. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may lead to the formation of corresponding oxides, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The indole nucleus plays a crucial role in binding to these targets, leading to the modulation of various cellular pathways. The benzyloxy group enhances the compound’s ability to penetrate cellular membranes, while the thiazolidinone ring contributes to its stability and reactivity .

Comparison with Similar Compounds

Compared to other indole derivatives, 2-[2-({[5-(benzyloxy)-1H-indol-3-yl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide stands out due to its unique combination of functional groups. Similar compounds include:

This compound’s unique structure and diverse functional groups make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C27H23N5O3S

Molecular Weight

497.6 g/mol

IUPAC Name

2-[(2E)-4-oxo-2-[(E)-(5-phenylmethoxy-1H-indol-3-yl)methylidenehydrazinylidene]-1,3-thiazolidin-5-yl]-N-phenylacetamide

InChI

InChI=1S/C27H23N5O3S/c33-25(30-20-9-5-2-6-10-20)14-24-26(34)31-27(36-24)32-29-16-19-15-28-23-12-11-21(13-22(19)23)35-17-18-7-3-1-4-8-18/h1-13,15-16,24,28H,14,17H2,(H,30,33)(H,31,32,34)/b29-16+

InChI Key

QKDWYGMBHIGSLG-MUFRIFMGSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3/C=N/N=C/4\NC(=O)C(S4)CC(=O)NC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C=NN=C4NC(=O)C(S4)CC(=O)NC5=CC=CC=C5

Origin of Product

United States

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